Z-Lys(Boc)-OH.DCHA, also known as N-[(tert-Butoxycarbonyl)amino]-L-lysine, is a protected amino acid derivative commonly used in peptide synthesis. It serves two crucial functions:
Z-Lys(Boc)-OH.DCHA finds applications in chemical biology and drug discovery due to its ability to be incorporated into bioactive peptides with specific functionalities. By selectively modifying the side chain amine, scientists can introduce various chemical probes or functional groups, enabling the study of protein-peptide interactions and the development of novel therapeutics.
The use of Z-Lys(Boc)-OH.DCHA in peptide synthesis facilitates the creation of peptide probes for investigating protein structure and function. By incorporating this building block into specific peptide sequences, researchers can study protein-protein interactions, enzymatic activity, and cellular signaling pathways.
Z-Lys(Boc)-OH.DCHA, also known as N-benzoxycarbonyl-Nε-tert-butoxycarbonyl-L-lysine dicyclohexylamine salt, is a protected amino acid derivative commonly used in peptide synthesis []. It is synthesized from the naturally occurring amino acid L-lysine and serves as a building block for the construction of peptides and proteins in a laboratory setting []. The significance of Z-Lys(Boc)-OH.DCHA lies in its ability to participate in peptide bond formation while protecting the side chain and alpha-amino functionalities of the lysine residue, allowing for selective manipulation during peptide synthesis [].
The key features of Z-Lys(Boc)-OH.DCHA's structure include:
The overall structure confers stability to the molecule while allowing for controlled reactivity at the desired points during peptide synthesis.
Z-Lys(Boc)-OH.DCHA is typically synthesized from L-lysine through a multi-step process involving protection of the amino groups with Z and Boc groups, followed by salt formation with DCHA []. However, the specific details of the synthesis may vary depending on the chosen method.
During peptide synthesis, Z-Lys(Boc)-OH.DCHA undergoes deprotection reactions to reveal the functionalities needed for peptide bond formation. Common deprotection procedures involve treatment with specific acids to remove the Z and Boc groups, allowing the amino groups of the lysine residue to participate in peptide bond formation.
The deprotected Z-Lys(Boc)-OH can react with another activated amino acid or peptide chain to form a peptide bond. This reaction involves the alpha-amino group of the deprotected lysine attacking the carbonyl carbon of the activated component, forming an amide bond (peptide bond) and releasing a molecule (e.g., water).
Specific data on melting point, boiling point, and solubility of Z-Lys(Boc)-OH.DCHA might not be readily available due to its salt form. However, it is expected to be a white to off-white crystalline solid, soluble in organic solvents like dichloromethane and dimethylformamide commonly used in peptide synthesis [].